molecular formula C18H18ClN3OS B3508761 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-phenylethyl)acetamide

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-phenylethyl)acetamide

Cat. No. B3508761
M. Wt: 359.9 g/mol
InChI Key: YODFAGVYPCOCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-phenylethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it suitable for use in scientific research.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-phenylethyl)acetamide is not fully understood. However, studies suggest that this compound may modulate specific signaling pathways and interact with specific receptors in the body.
Biochemical and physiological effects:
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-phenylethyl)acetamide has various biochemical and physiological effects. Studies have shown that this compound may have anti-cancer properties, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-phenylethyl)acetamide in lab experiments include its unique biochemical and physiological effects, its potential applications in various fields, and its ability to interact with specific receptors in the body. However, the limitations of using this compound include its limited solubility in water, its potential toxicity, and the need for specific storage conditions.

Future Directions

There are various future directions for the study of 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-phenylethyl)acetamide. These include further studies on its mechanism of action, its potential applications in specific fields, and the development of new derivatives with improved properties. Additionally, studies on the toxicity and safety of this compound are needed to determine its potential use in humans.
Conclusion:
In conclusion, 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-phenylethyl)acetamide is a chemical compound with unique biochemical and physiological effects that make it suitable for use in scientific research. This compound has potential applications in various fields and has been extensively studied for its potential anti-cancer properties, anti-inflammatory effects, and cognitive benefits. Further studies are needed to fully understand its mechanism of action and potential use in humans.

Scientific Research Applications

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-phenylethyl)acetamide has been extensively studied for its potential applications in scientific research. This compound has been used in various studies, including cancer research, drug discovery, and neurobiology.

properties

IUPAC Name

2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3OS/c1-12-15(10-20)18(22-13(2)17(12)19)24-11-16(23)21-9-8-14-6-4-3-5-7-14/h3-7H,8-9,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODFAGVYPCOCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SCC(=O)NCCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-phenylethyl)acetamide
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2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-phenylethyl)acetamide
Reactant of Route 6
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2-phenylethyl)acetamide

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